molecular formula C16H18N2O3S B5864042 N-(2-ethylphenyl)-4-[(methylsulfonyl)amino]benzamide

N-(2-ethylphenyl)-4-[(methylsulfonyl)amino]benzamide

Cat. No. B5864042
M. Wt: 318.4 g/mol
InChI Key: AWGWCCFYNANKID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethylphenyl)-4-[(methylsulfonyl)amino]benzamide is a chemical compound with potential applications in scientific research. It is also known by its chemical formula C15H18N2O3S, and it is a member of the sulfonamide family of compounds. This compound has been synthesized using various methods, and it has been studied for its mechanism of action, biochemical and physiological effects, and potential future applications.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-4-[(methylsulfonyl)amino]benzamide involves its ability to inhibit specific enzymes involved in cancer cell proliferation. This compound has been shown to inhibit the activity of carbonic anhydrase IX, an enzyme that is overexpressed in many types of cancer cells. By inhibiting this enzyme, this compound can disrupt the pH balance in cancer cells, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of cancer cells, induce apoptosis (programmed cell death), and disrupt the pH balance in cancer cells. Additionally, this compound has been shown to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

The advantages of using N-(2-ethylphenyl)-4-[(methylsulfonyl)amino]benzamide in lab experiments include its potential as a drug target for cancer therapy, its ability to inhibit specific enzymes involved in cancer cell proliferation, and its anti-inflammatory and analgesic effects. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its efficacy and safety.

Future Directions

There are several potential future directions for research involving N-(2-ethylphenyl)-4-[(methylsulfonyl)amino]benzamide. One potential direction is the development of this compound as a novel drug target for cancer therapy. Further studies are needed to determine its efficacy and safety in vivo. Another potential direction is the investigation of its anti-inflammatory and analgesic effects, which could lead to the development of new treatments for inflammatory diseases and pain management. Additionally, further studies are needed to determine the potential toxicity of this compound and its effects on other physiological processes.

Synthesis Methods

The synthesis of N-(2-ethylphenyl)-4-[(methylsulfonyl)amino]benzamide has been achieved using different methods. One of the methods involves the reaction of 2-ethylbenzoic acid with thionyl chloride to form 2-ethylbenzoyl chloride. This intermediate product is then reacted with 4-aminobenzenesulfonamide in the presence of triethylamine to produce this compound. Other methods involve the use of different starting materials and reagents.

Scientific Research Applications

N-(2-ethylphenyl)-4-[(methylsulfonyl)amino]benzamide has been studied for its potential applications in scientific research. One of the areas of interest is its use as a potential drug target for cancer therapy. Studies have shown that this compound can inhibit the growth of cancer cells by targeting specific enzymes involved in cancer cell proliferation.

properties

IUPAC Name

N-(2-ethylphenyl)-4-(methanesulfonamido)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-3-12-6-4-5-7-15(12)17-16(19)13-8-10-14(11-9-13)18-22(2,20)21/h4-11,18H,3H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWGWCCFYNANKID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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